molecular formula C19H20N2O3S2 B2908500 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 869069-70-5

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2908500
CAS RN: 869069-70-5
M. Wt: 388.5
InChI Key: YOKKZSFYZDLOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide , also known by its chemical structure, is a compound with the following IUPAC name: (2,4-dimethyl-1,3-thiazol-5-yl)methanamine . Its molecular formula is C₆H₁₀N₂S . The compound exhibits a liquid physical form and has a molecular weight of approximately 142.22 g/mol .


Physical And Chemical Properties Analysis

  • Stability : It is advisable to store the compound in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .

Scientific Research Applications

Antibacterial Activity

Thiazoles have been found to exhibit antibacterial activity . They can be used in the development of new antibacterial drugs.

Antifungal Activity

Thiazole derivatives have shown antifungal properties . They can be used in the treatment of fungal infections.

Anti-inflammatory Activity

Thiazoles can act as anti-inflammatory agents . They can be used in the treatment of inflammation-related conditions.

Antitumor Activity

Thiazoles have demonstrated antitumor or cytotoxic effects . They can be used in the development of new anticancer drugs.

Antitubercular Activity

Thiazoles can exhibit antitubercular activity . They can be used in the treatment of tuberculosis.

Antidiabetic Activity

Thiazoles have shown potential in the treatment of diabetes . They can be used in the development of antidiabetic drugs.

Antiviral Activity

Thiazoles can exhibit antiviral properties . They can be used in the development of antiviral drugs.

Antioxidant Activity

Thiazoles can act as antioxidants . They can be used in the treatment of diseases related to oxidative stress.

Safety And Hazards

  • Precautionary Measures : Follow safety precautions, including avoiding inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information .

properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-19(25-15(2)21-14)12-13-20-26(22,23)18-10-8-17(9-11-18)24-16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKKZSFYZDLOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide

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